6-Oxaspiro[3.4]octan-8-ol
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Overview
Description
6-Oxaspiro[3.4]octan-8-ol is a chemical compound with the molecular formula C7H12O2. It is characterized by a spirocyclic structure, which includes an oxygen atom and a hydroxyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Oxaspiro[3.4]octan-8-ol involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures. The reaction mixture is then treated with 1,3-dichloroacetone, followed by the addition of lithium naphthalenide. The resulting product is purified through chromatography to obtain this compound .
Industrial Production Methods
Industrial production methods for 6-Oxaspiro[3
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
6-Oxaspiro[3.4]octan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-8-ol depends on its specific application. In biochemical studies, it may interact with enzymes or other molecular targets, affecting various pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[3.4]octan-2-one: Another spirocyclic compound with a similar structure but different functional groups.
5-Oxaspiro[3.4]octan-1-one: A related compound with a different oxygen placement in the spirocyclic ring.
Uniqueness
6-Oxaspiro[3.4]octan-8-ol is unique due to its specific spirocyclic structure and the presence of both an oxygen atom and a hydroxyl group. This combination of features makes it a versatile building block in organic synthesis and valuable in various research applications .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C7H12O2/c8-6-4-9-5-7(6)2-1-3-7/h6,8H,1-5H2 |
InChI Key |
AQKPBNKVJDDKFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COCC2O |
Origin of Product |
United States |
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